molecular formula C6H12N2S6 B13777627 Bis(dimethylthiocarbamoyl) tetrasulfide CAS No. 97-91-6

Bis(dimethylthiocarbamoyl) tetrasulfide

Cat. No.: B13777627
CAS No.: 97-91-6
M. Wt: 304.6 g/mol
InChI Key: VHSBTBDMKDUVKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(dimethylthiocarbamoyl) tetrasulfide is a chemical compound known for its unique structure and properties. It is a member of the dithiocarbamate family and is often used in various industrial and scientific applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(dimethylthiocarbamoyl) tetrasulfide can be synthesized through the reaction of dimethylamine with carbon disulfide, followed by oxidation. The general reaction involves the formation of dimethylthiocarbamate, which is then oxidized to form the tetrasulfide compound. The reaction conditions typically include the use of oxidizing agents such as hydrogen peroxide or iodine in an appropriate solvent like ethanol or water .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a high yield and purity of the compound. The reaction is carefully controlled to maintain the desired temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

Bis(dimethylthiocarbamoyl) tetrasulfide undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form higher oxidation state compounds.

    Reduction: It can be reduced to form lower oxidation state compounds.

    Substitution: It can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or disulfides .

Scientific Research Applications

Bis(dimethylthiocarbamoyl) tetrasulfide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of bis(dimethylthiocarbamoyl) tetrasulfide involves its ability to interact with various molecular targets. It can form complexes with metal ions, which can then participate in catalytic cycles. Additionally, its sulfur atoms can undergo redox reactions, making it a versatile compound in various chemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(dimethylthiocarbamoyl) tetrasulfide is unique due to its tetrasulfide linkage, which imparts distinct chemical and physical properties. Its ability to undergo various redox reactions and form complexes with metals makes it particularly valuable in both research and industrial applications .

Properties

CAS No.

97-91-6

Molecular Formula

C6H12N2S6

Molecular Weight

304.6 g/mol

IUPAC Name

(dimethylcarbamothioyltrisulfanyl) N,N-dimethylcarbamodithioate

InChI

InChI=1S/C6H12N2S6/c1-7(2)5(9)11-13-14-12-6(10)8(3)4/h1-4H3

InChI Key

VHSBTBDMKDUVKG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=S)SSSSC(=S)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.